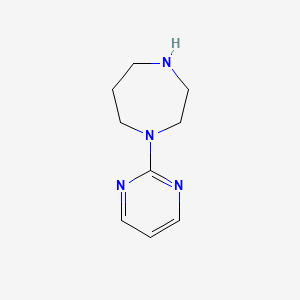
1-Pyrimidin-2-yl-1,4-diazepane
Overview
Description
“1-Pyrimidin-2-yl-1,4-diazepane” is a chemical compound with the molecular formula C9H14N4 . It is a small, heterocyclic molecule that contains two nitrogen atoms in its seven-membered ring .
Synthesis Analysis
The synthesis of “this compound” involves a variety of synthetic methodologies. For instance, a method involving a two-step acylation/cyclization sequence from key intermediates has been described. The compound is available in liquid form .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 . The average mass of the molecule is 178.234 Da . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.24 . The compound is available in liquid form .Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : A variety of synthetic methodologies for creating compounds related to 1-Pyrimidin-2-yl-1,4-diazepane have been developed. For instance, a method involving a two-step acylation/cyclization sequence from key intermediates has been described, optimizing the formation of pyrimido[4,5-e][1,4]diazepines and their N(9)-substituted derivatives (Torre, Nogueras, & Cobo, 2016). Additionally, synthesis methods have been reported for creating 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones, highlighting the versatility in synthesizing diazepine derivatives (Insuasty et al., 1998).
Chemical Properties and Applications : The chemical properties and potential applications of these compounds are diverse. For instance, certain 1,4-diazepines have shown DNA strand breakage activity, indicating potential applications in molecular biology and therapeutic research (Mibu et al., 2003). Also, the preparation of disubstituted-3-(pyrimidine-2-yl)-2,3-dihydro-1H-1,3-diazepine-4,7-dione has been explored for its utility in synthesizing unsaturated monocyclic seven-membered heterocyclic rings, hinting at broad applications in organic chemistry (Ahmad, 2011).
Complexation and Catalytic Properties : The complexation of diazepines with metals, like iron and nickel, has been studied, revealing insights into their structural and catalytic properties. For example, iron(II) complexes with diazepane-based ligands have been synthesized, which could be relevant in bioinorganic chemistry and catalysis (Schmidt et al., 2013). Similarly, novel nickel(ii) complexes with diazepane ligands have been developed, demonstrating the impact of ligand stereoelectronic factors on catalytic efficiency (Sankaralingam & Palaniandavar, 2017).
properties
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGPVCTSDAYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378248 | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21279-57-2 | |
| Record name | Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21279-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)